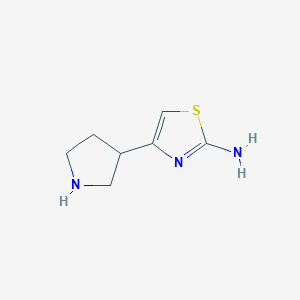

4-(Pyrrolidin-3-yl)thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-3-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c8-7-10-6(4-11-7)5-1-2-9-3-5/h4-5,9H,1-3H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHGZDQCHFHOBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of 4-(Pyrrolidin-3-yl)thiazol-2-amine in Modern Drug Discovery: A Technical Guide

Executive Summary

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This guide focuses on a specific, highly valuable derivative: 4-(Pyrrolidin-3-yl)thiazol-2-amine . The strategic incorporation of the pyrrolidine ring at the 4-position of the 2-aminothiazole core introduces a non-planar, saturated heterocyclic system that offers significant advantages in drug design. This building block provides a three-dimensional vector for molecular exploration, crucial for enhancing potency, selectivity, and pharmacokinetic properties. This document serves as a technical resource for researchers and drug development professionals, detailing the core attributes, synthetic strategies, and key therapeutic applications of this versatile scaffold, with a particular focus on its role in the development of next-generation kinase inhibitors.

Core Structural and Physicochemical Attributes

The efficacy of 4-(pyrrolidin-3-yl)thiazol-2-amine as a pharmaceutical building block stems from a unique combination of its constituent parts: the 2-aminothiazole core and the 3-substituted pyrrolidine ring.

-

The 2-Aminothiazole Core: This moiety is a bioisostere for various functional groups and is adept at forming critical hydrogen bond interactions with protein targets. The endocyclic nitrogen and the exocyclic amine group act as key hydrogen bond acceptors and donors, respectively, anchoring ligands into protein active sites.[3]

-

The Pyrrolidine Substituent: The pyrrolidine ring is a frequently utilized five-membered nitrogen-containing heterocycle in FDA-approved drugs.[4] Its introduction at the C4 position of the thiazole ring confers several advantages:

-

Improved Solubility: The basic nitrogen atom of the pyrrolidine can be protonated at physiological pH, enhancing the aqueous solubility of the parent molecule—a critical factor for drug delivery and bioavailability.

-

Three-Dimensionality (3D) and Vectorial Exit: Unlike flat aromatic rings, the puckered, non-planar structure of the pyrrolidine provides an exit vector out of the plane of the thiazole ring. This allows medicinal chemists to probe pockets of protein targets that are inaccessible to planar molecules, often leading to improved potency and selectivity.

-

Chirality: The pyrrolidin-3-yl group introduces a chiral center, allowing for stereospecific interactions with chiral protein environments. Optimizing this stereochemistry is a key strategy in lead optimization.

-

Key Molecular Interaction Points

The 4-(pyrrolidin-3-yl)thiazol-2-amine scaffold offers multiple points for interaction with biological targets, making it a versatile pharmacophore.

Synthetic Strategies

The synthesis of 4-(pyrrolidin-3-yl)thiazol-2-amine and its derivatives typically follows the well-established Hantzsch thiazole synthesis.[5] This involves the condensation of an α-haloketone with a thiourea or thioamide derivative.

General Synthetic Workflow

A common and efficient route involves the reaction of a suitably protected 3-(2-bromoacetyl)pyrrolidine with thiourea. The protecting group, often a tert-butoxycarbonyl (Boc) group, is crucial for directing the reaction and is subsequently removed under acidic conditions.

Detailed Experimental Protocol: Synthesis of tert-butyl 3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate

This protocol describes the key cyclization step.

Materials:

-

tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (optional, as a mild base)

Procedure:

-

Dissolve tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate in ethanol in a round-bottom flask.

-

Add thiourea to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the Boc-protected title compound.

-

Deprotection: The resulting Boc-protected intermediate is then dissolved in a suitable solvent (e.g., Dichloromethane) and treated with an excess of a strong acid like Trifluoroacetic Acid (TFA) or a solution of HCl in dioxane at room temperature to yield the final free amine product, 4-(pyrrolidin-3-yl)thiazol-2-amine.

Self-Validation:

-

Reaction Monitoring: TLC/LC-MS is used to ensure the consumption of the starting α-haloketone.

-

Product Characterization: The structure and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The 4-(pyrrolidin-3-yl)thiazol-2-amine scaffold has proven to be particularly effective in the design of protein kinase inhibitors. Kinases play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[6]

Case Study: IRAK-4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors.[7][8] As a master regulator of innate immunity, IRAK-4 is a high-value target for treating inflammatory and autoimmune diseases.[8][9] Several potent IRAK-4 inhibitors utilize the 2-aminothiazole core, and the incorporation of a pyrrolidine moiety has been a key strategy for achieving high potency and desirable drug-like properties.[10][11]

Mechanism of Action: Inhibitors containing the 4-(pyrrolidin-3-yl)thiazol-2-amine scaffold typically function as ATP-competitive inhibitors. The 2-aminothiazole core forms key hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The pyrrolidine group then extends into a solvent-exposed region or a nearby sub-pocket, where its nitrogen can form additional interactions or serve as an attachment point for further chemical modifications to enhance selectivity and potency.

Quantitative Data: Example Kinase Inhibitory Activity

The following table presents hypothetical but representative data illustrating the impact of the pyrrolidine moiety on kinase inhibition.

| Compound ID | Core Scaffold | R-Group at C4 | Target Kinase | IC₅₀ (nM) |

| A-01 | 2-Aminothiazole | -Methyl | IRAK-4 | 850 |

| A-02 | 2-Aminothiazole | -Phenyl | IRAK-4 | 220 |

| A-03 | 2-Aminothiazole | -(Pyrrolidin-3-yl) | IRAK-4 | 15 |

| B-01 | 2-Aminothiazole | -Methyl | SYK | >1000 |

| B-02 | 2-Aminothiazole | -Phenyl | SYK | 450 |

| B-03 | 2-Aminothiazole | -(Pyrrolidin-3-yl) | SYK | 42 |

IC₅₀: Half maximal inhibitory concentration. Data is illustrative.

As shown, the introduction of the pyrrolidin-3-yl group (A-03, B-03) can lead to a significant increase in potency compared to smaller or planar substituents (A-01, A-02, B-01, B-02). This highlights the value of the 3D structure and additional interaction points offered by the pyrrolidine ring.[12]

Other Kinase Targets

Beyond IRAK-4, this scaffold has been explored for inhibiting other kinases, including:

-

Spleen Tyrosine Kinase (SYK): Involved in allergic and inflammatory responses.[12]

-

Phosphoinositide 3-kinases (PI3K): Key targets in cancer therapy.[13]

-

Vascular Endothelial Growth Factor Receptor (VEGFR/KDR): Implicated in angiogenesis.[14]

Conclusion and Future Outlook

4-(Pyrrolidin-3-yl)thiazol-2-amine is a powerful and versatile building block in contemporary drug discovery. Its unique combination of a proven pharmacophore (2-aminothiazole) with a functionalized, three-dimensional element (pyrrolidine) provides medicinal chemists with a robust tool to tackle challenging biological targets. The ability to enhance potency, modulate physicochemical properties like solubility, and introduce stereospecific interactions ensures its continued relevance. Future applications will likely expand beyond kinase inhibition into other target classes where precise vectoral orientation and improved drug-like properties are paramount for success. The continued development of novel synthetic routes to access diverse substituted pyrrolidines will further broaden the utility of this exceptional pharmaceutical building block.[15][16]

References

-

Lu, Y., et al. (2013). Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. Journal of Pharmacology and Experimental Therapeutics, 345(1), 89-97. Available from: [Link]

-

PubChem. (n.d.). 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Kovalenko, S., et al. (2025). Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity. ChemistrySelect. Available from: [Link]

-

Tran, T. H. T., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. Available from: [Link]

-

Maccari, R., & Ottanà, R. (2015). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 163-173. Available from: [Link]

-

Wang, Z., et al. (2009). IRAK-4 inhibitors for inflammation. Current Topics in Medicinal Chemistry, 9(8), 724-737. Available from: [Link]

-

Wang, Z., et al. (2009). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 9(8), 724-737. Available from: [Link]

-

Singh, R., & Kumar, A. (2017). A comprehensive review on IRAK-4 inhibitors. Bioorganic & Medicinal Chemistry, 25(1), 1-13. Available from: [Link]

-

Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 64(1), 1-16. Available from: [Link]

-

Kelly, P. N., et al. (2015). Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1172-1176. Available from: [Link]

-

Li, X., et al. (2023). Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Kα/HDAC6 for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 91, 129462. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) IRAK4 Inhibitors for Inflammation. ResearchGate. Retrieved February 13, 2026, from [Link]

-

PubChemLite. (n.d.). 4-[(pyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine. PubChemLite. Retrieved February 13, 2026, from [Link]

-

Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-17. Available from: [Link]

-

Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. Available from: [Link]

-

PubChem. (n.d.). 4-{(3R)-3-[(1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Currie, K. S., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 18(23), 6231-6235. Available from: [Link]

-

El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305781. Available from: [Link]

-

da Silva, A. F. S., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Revista Brasileira de Farmacognosia, 29(5), 613-621. Available from: [Link]

-

MDPI. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules, 27(19), 6384. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Retrieved February 13, 2026, from [Link]

-

Lazarević, M., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules, 27(19), 6384. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

Sources

- 1. 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine|17386-09-3 [benchchem.com]

- 2. excli.de [excli.de]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IRAK-4 inhibitors for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pyrrolidine synthesis [organic-chemistry.org]

Bioactivity Profile of Thiazole-2-Amine Heterocycles

Executive Summary

The thiazole-2-amine (2-aminothiazole) scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for FDA-approved therapeutics such as Dasatinib (Src/Abl kinase inhibitor) and Alpelisib (PI3K inhibitor). Its utility stems from the heterocyclic core’s ability to engage in diverse non-covalent interactions—hydrogen bonding via the amino group and

This guide provides a rigorous technical analysis of the thiazole-2-amine scaffold, detailing its structure-activity relationships (SAR), validated synthesis protocols, kinase-driven antineoplastic mechanisms, and metabolic stability profiles.

Structural Basis & SAR Analysis

The bioactivity of thiazole-2-amine is governed by its electronic distribution and tautomeric equilibrium. The core exists primarily in the amino form, but the imino tautomer can influence binding kinetics.

Core SAR Principles

-

C2-Amino Group: The primary site for modification. Acylation or arylation at this position typically enhances lipophilicity and metabolic stability, often shifting activity from general toxicity to specific kinase inhibition.

-

C4 Position: Substitution with aryl groups (phenyl, naphthyl) creates a hydrophobic tail essential for occupying the "gatekeeper" regions of kinase pockets.

-

C5 Position: often left unsubstituted to avoid steric clash, though halogenation (e.g., -Br, -Cl) can block metabolic epoxidation, reducing toxicity.

Visualization: Structure-Activity Logic

The following diagram illustrates the functional logic of the scaffold modifications.

Figure 1: Structural logic governing the pharmacodynamics of thiazole-2-amine derivatives.

Validated Synthesis Protocol: The Hantzsch Condensation

The Hantzsch Thiazole Synthesis remains the gold standard for generating this scaffold due to its atom economy and reliability. The reaction involves the condensation of

Mechanism of Action[1][3][4][5]

-

S-Alkylation: Nucleophilic attack of the thiourea sulfur on the

-carbon of the haloketone.[1] -

Cyclization: Intramolecular nucleophilic attack by the nitrogen.

-

Dehydration: Loss of water to aromatize the ring.

Standard Operating Procedure (SOP)

Objective: Synthesis of 4-phenylthiazol-2-amine.

Reagents:

- -Bromoacetophenone (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol (Absolute)

-

NaHCO

(sat.[1] aq.)

Protocol:

-

Dissolution: Dissolve 10 mmol of

-bromoacetophenone in 20 mL of absolute ethanol in a round-bottom flask. -

Addition: Add 12 mmol of thiourea. The mixture may warm slightly (exothermic).

-

Reflux: Attach a condenser and heat to reflux (

) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). -

Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form.

-

Neutralization: Pour the mixture into 50 mL of ice water. Basify to pH 8–9 using saturated NaHCO

solution to liberate the free base. -

Isolation: Filter the resulting solid, wash with cold water (

), and recrystallize from ethanol/water.

Figure 2: Workflow for the Hantzsch synthesis of 2-aminothiazoles.

Therapeutic Bioactivity Profile

Anticancer Activity (Kinase Inhibition)

The primary utility of 2-aminothiazoles in oncology is Protein Kinase Inhibition . They function effectively as ATP-competitive inhibitors or allosteric modulators.

-

CDK2 (Cyclin-Dependent Kinase 2): Inhibition leads to G1/S phase cell cycle arrest.[3]

-

CK2 (Casein Kinase 2): Recent studies identify 2-aminothiazoles as selective allosteric inhibitors, binding outside the ATP pocket (interface of

C helix and glycine-rich loop), avoiding the off-target effects common with ATP-competitive drugs like CX-4945 [1][4].[4] -

PI3K/Akt: The scaffold is central to Alpelisib, targeting the PI3K

isoform to block the PI3K/Akt/mTOR survival pathway [9].

Comparative Potency Data:

| Compound | Target Kinase | Mechanism | IC | Reference |

| Dasatinib | Src/Abl | ATP-Competitive | < 1 nM | [9] |

| Compound 27 | CK2 | Allosteric | 0.6 | [7] |

| Compound 39 | B-RAF (V600E) | ATP-Competitive | 0.98 nM | [5] |

| Alpelisib | PI3K | ATP-Competitive | ~4 nM | [9] |

Antimicrobial Activity

Derivatives substituted with lipophilic aryl groups demonstrate potent bactericidal activity against S. aureus (MRSA) and E. coli. The mechanism often involves disruption of cell wall synthesis or inhibition of DNA gyrase B.

-

SAR Insight: Introduction of a pyridine ring at C4 significantly enhances antibacterial efficacy compared to a phenyl ring due to improved hydrogen bonding capacity [8].

Mechanism of Action: Kinase Signaling Blockade

The following diagram details the downstream effects of 2-aminothiazole-mediated kinase inhibition, specifically focusing on the CDK2/CK2 pathways predominant in cancer research.

Figure 3: Signal transduction blockade by 2-aminothiazole derivatives leading to apoptosis.

Toxicology & Metabolic Stability

While a privileged scaffold, the thiazole ring can act as a toxicophore if not chemically optimized.

-

Metabolic Activation: The C4-C5 double bond is susceptible to cytochrome P450-mediated epoxidation. This epoxide can open to form a reactive dialdehyde or thiourea metabolite, potentially causing hepatotoxicity [6].

-

Mitigation Strategy:

-

Blocking: Substitution at C5 (e.g., with Fluorine or Methyl) prevents epoxidation.

-

Electronic Tuning: Electron-withdrawing groups on the phenyl ring at C4 reduce the electron density of the thiazole ring, making it less prone to oxidative attack.

-

-

Selectivity: Optimized derivatives (e.g., Compound 27) show high selectivity for cancer cells (EC

= 5

References

-

BenchChem. (2025).[1][3][5] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Link

-

Organic Chemistry Portal. (2023). Synthesis of Thiazoles. Link

-

Millet, R., et al. (2021).[6] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Med Chem Res. Link

-

NIH/PubMed. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2.[7] Link

-

RSC Advances. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles. Link

-

Jakopin, Z. (2020).[8] 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chem Biol Interact.[8] Link

-

NIH/PubMed. (2021). Structure–based optimization and investigation of effects specific to the allosteric mode of action of CK2 inhibitors. Link

-

MDPI. (2021). Improving Antimicrobial Activity by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Link

-

European Journal of Medicinal Chemistry. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profiling and Handling Guide: 4-(Pyrrolidin-3-yl)thiazol-2-amine

The following technical guide is structured to provide a comprehensive solubility profile and handling framework for 4-(Pyrrolidin-3-yl)thiazol-2-amine .

Executive Summary & Compound Identity

4-(Pyrrolidin-3-yl)thiazol-2-amine is a bifunctional heterocyclic building block frequently utilized in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitor development.[1] Its structure features a polar, basic pyrrolidine ring attached to a 2-aminothiazole core, creating a scaffold with distinct pH-dependent solubility behaviors.[1]

This guide addresses the solubility challenges associated with this intermediate, specifically differentiating between its behavior as a free base versus its hydrochloride salt forms.

Chemical Identity

| Property | Detail |

| IUPAC Name | 4-(Pyrrolidin-3-yl)-1,3-thiazol-2-amine |

| CAS Number | 122829-15-6 (Racemic Free Base) / 2901043-40-9 ((R)-isomer 2HCl) |

| Molecular Formula | C₇H₁₁N₃S |

| Molecular Weight | 169.25 g/mol (Free Base) |

| Key Functional Groups | Primary amine (Thiazole C2), Secondary amine (Pyrrolidine) |

Physicochemical Basis of Solubility[1]

To predict and manipulate the solubility of this compound, one must understand its ionization states.[1] The molecule possesses two basic centers with distinct pKa values.

-

Pyrrolidine Nitrogen (Secondary Amine): High basicity (Calculated pKa ~11.0 – 11.3). At physiological pH (7.4), this center is fully protonated (

), rendering the molecule highly polar and water-soluble.[1] -

Thiazole Nitrogen/Amine: Low basicity (Calculated pKa ~5.3). This group remains neutral at pH 7.4 but protonates under strongly acidic conditions (pH < 2).

Implication: The "Free Base" form is actually difficult to isolate in pure aqueous media without high pH extraction. Most commercial supplies are provided as Dihydrochloride (2HCl) or Monohydrochloride salts, which drastically alters organic solubility.

Solubility Data Matrix

The following data represents a consolidated profile based on structural analogues (2-aminothiazoles/pyrrolidines) and standard medicinal chemistry characterization of the CAS 122829-15-6 scaffold.

Solubility in Organic Solvents (Free Base vs. Salt)

| Solvent | Dielectric Const. ( | Free Base Solubility | Dihydrochloride Salt Solubility | Operational Notes |

| DMSO | 46.7 | High (>100 mg/mL) | High (>100 mg/mL) | Preferred solvent for stock solutions.[1] |

| Water | 80.1 | Moderate (pH dependent) | Very High (>200 mg/mL) | Salt form is hygroscopic. |

| Methanol | 32.7 | High (>50 mg/mL) | High (>50 mg/mL) | Good for transfers/dilutions. |

| Ethanol | 24.5 | Good (~20-30 mg/mL) | Moderate | Heating may be required for salts. |

| DCM | 8.9 | High (>50 mg/mL) | Insoluble (<1 mg/mL) | DCM is critical for extracting the free base from aqueous phases. |

| THF | 7.5 | Moderate | Poor | Avoid for salt forms. |

| Ethyl Acetate | 6.0 | Moderate | Insoluble | Used for washing crude salts. |

| Toluene | 2.4 | Low/Poor | Insoluble | Anti-solvent for recrystallization. |

| Hexanes | 1.9 | Insoluble | Insoluble | Strict anti-solvent. |

Critical Solubility Thresholds

-

Kinetic Solubility (PBS pH 7.4): >100 µM (Predicted). The charged pyrrolidine ensures good aqueous stability for biological assays.

-

Thermodynamic Solubility (Water, pH 7.0): >10 mg/mL (Salt form).

Experimental Protocols

Protocol A: Gravimetric Solubility Screen (Equilibrium)

This method determines the saturation limit of the compound in a specific solvent.

-

Preparation: Weigh 10 mg of 4-(Pyrrolidin-3-yl)thiazol-2-amine into a 4 mL clear glass vial.

-

Addition: Add solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

-

Observation:

-

Saturation: If particulates remain after 2 mL (C < 5 mg/mL), filter the supernatant (0.45 µm PTFE), evaporate solvent, and weigh the residue to determine exact solubility.

Protocol B: Free Base Generation

Many synthetic steps (e.g., amide coupling, reductive amination) require the free base form, soluble in DCM/THF.[1]

-

Dissolution: Dissolve the HCl salt in minimal water (approx. 5 vol).

-

Basification: Adjust pH to >12 using 2N NaOH or saturated

. The solution may become cloudy as the free base oils out. -

Extraction: Extract 3x with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).

-

Drying: Dry organic layer over

, filter, and concentrate in vacuo. -

Validation: Verify complete removal of salt by testing solubility in pure DCM (should be clear).

Workflow Visualization

The following diagram outlines the decision logic for solvent selection based on the specific application (Synthesis vs. Assay).

Figure 1: Decision matrix for solvent selection based on the ionization state of the starting material.

Handling & Stability Implications

Hygroscopicity

The dihydrochloride salt is hygroscopic .

-

Risk: Absorption of atmospheric water alters the effective molecular weight, leading to stoichiometry errors in synthesis.[1]

-

Mitigation: Store under nitrogen/argon in a desiccator. Allow the vial to reach room temperature before opening to prevent condensation.

Stability in Solution

-

DMSO: Stable for >2 weeks at -20°C.

-

Water/PBS: The pyrrolidine ring is stable, but the 2-aminothiazole moiety can be susceptible to oxidation over extended periods in air-saturated aqueous buffers.[1] Prepare fresh for critical assays.

Reaction Solvent Compatibility

-

Amide Coupling: Use DMF or NMP. If using DCM, ensure the Free Base is generated first, or use a base (DIPEA/TEA) to neutralize the HCl salt in situ.[1] Note that in situ neutralization in DCM can precipitate amine salts, potentially stalling the reaction.

References

-

PubChem Compound Summary. (n.d.). 2-Aminothiazole Physicochemical Data. National Center for Biotechnology Information. Retrieved October 24, 2025, from [Link][1]

-

Accela Chem. (n.d.). Product Information: 2-Amino-4-(3-pyrrolidinyl)thiazole (CAS 122829-15-6).[1][4] Retrieved October 24, 2025, from [Link][1]

-

National Toxicology Program. (1992).[5] Solubility of Thiazole Derivatives. Institute of Environmental Health Sciences.[5] Retrieved October 24, 2025, from [Link][1]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 1001754-72-8,2-[2-(4-Piperidyl)ethyl]pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Hantzsch Synthesis of Pyrrolidinyl Thiazoles: Mechanisms, Protocols, and Medicinal Applications

Topic: History and Development of Hantzsch Synthesis for Pyrrolidinyl Thiazoles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusion of the pyrrolidine ring—a saturated five-membered nitrogen heterocycle—with the thiazole core represents a privileged scaffold in modern medicinal chemistry. While Arthur Hantzsch established the fundamental condensation of

This guide moves beyond the general textbook definitions to provide a rigorous, field-validated examination of the synthesis, optimization, and therapeutic utility of pyrrolidinyl thiazoles.

Historical Foundation & Mechanistic Evolution

The Hantzsch Legacy (1887)

The original synthesis described by Arthur Hantzsch involved the condensation of chloroacetone with thioacetamide. While revolutionary, the classical conditions often suffered from harsh acidic environments and variable yields when applied to sterically hindered amines.

The Pyrrolidine Challenge

Incorporating a pyrrolidine moiety introduces specific electronic and steric considerations. Unlike simple primary thioamides, pyrrolidine-1-carbothioamide (the key precursor) possesses a tertiary nitrogen within the ring, pushing electron density toward the sulfur atom via resonance. This enhances the nucleophilicity of the sulfur, theoretically accelerating the initial

Mechanistic Pathway

The formation of the pyrrolidinyl thiazole scaffold follows a distinct cascade:

-

Nucleophilic Attack: The sulfur atom of the pyrrolidine-1-carbothioamide attacks the

-carbon of the -

Intermediate Formation: An acyclic

-thioiminium intermediate is formed. -

Cyclization: The imine nitrogen attacks the carbonyl carbon.

-

Dehydration: Loss of water drives aromatization, yielding the stable thiazole ring.

Figure 1: Mechanistic cascade of the Hantzsch synthesis adapted for pyrrolidinyl thiazoles.

Strategic Synthesis: Validated Protocols

The synthesis of 2-pyrrolidinylthiazoles is most reliably achieved through a Two-Step Convergent Strategy . While one-pot multicomponent reactions (MCRs) exist, the two-step method offers superior purity and control for library generation in drug discovery.

Step 1: Synthesis of the Pyrrolidine-1-carbothioamide Precursor

Direct reaction of pyrrolidine with isothiocyanates is the industry standard for high yield.

-

Reagents: Pyrrolidine (1.0 eq), Aryl/Alkyl Isothiocyanate (1.0 eq).

-

Solvent: Anhydrous Ethanol or THF.[1]

-

Conditions: Stir at

to RT for 1-2 hours. -

Yield: Typically >90%.[2]

-

Purification: Filtration of the precipitated solid.[3]

Step 2: Hantzsch Condensation (The Cyclization)

This step constructs the thiazole ring.

Experimental Protocol: Synthesis of 4-Phenyl-2-(pyrrolidin-1-yl)thiazole

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add Pyrrolidine-1-carbothioamide (1.0 mmol, synthesized in Step 1) and Phenacyl Bromide (1.0 mmol) to the flask.

-

Solvent: Add 20 mL of anhydrous Ethanol . (Alternative: 1,4-Dioxane for higher boiling point if reaction is sluggish).

-

Reaction: Heat the mixture to reflux (

) for 2–4 hours . Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). -

Observation: The reaction mixture typically turns clear then precipitates the hydrobromide salt of the thiazole.

-

Workup:

-

Purification: Recrystallize from hot Ethanol/Water (9:1) to yield the pure product as crystalline needles.

Data Summary Table: Solvent Effects on Yield

| Solvent | Temperature ( | Time (h) | Yield (%) | Notes |

| Ethanol | 78 (Reflux) | 3.0 | 88 | Standard, Green, Easy workup |

| Methanol | 65 (Reflux) | 5.0 | 75 | Slower rate due to lower temp |

| THF | 66 (Reflux) | 4.0 | 82 | Good for lipophilic substrates |

| PEG-400 | 80 | 1.5 | 92 | Green, catalyst-free, requires extraction |

Medicinal Chemistry Applications

The 2-(pyrrolidin-1-yl)thiazole scaffold is a bioisostere for various amine-heterocycle systems, offering improved solubility and metabolic stability.

Therapeutic Areas[5]

-

Anticonvulsants: Thiazole-based pyrrolidinones (where the pyrrolidine ring contains a carbonyl) have shown efficacy comparable to Ethosuximide in PTZ-induced seizure models. The thiazole ring acts as a lipophilic spacer that facilitates blood-brain barrier (BBB) penetration.

-

Antimicrobial Agents: Derivatives substituted at the 4-position of the thiazole with electron-withdrawing groups (e.g., 4-F-phenyl) exhibit potent activity against Gram-positive bacteria (S. aureus), often outperforming standard antibiotics like Ampicillin in resistant strains.

-

Anticancer (Tubulin Polymerization Inhibitors): The structural rigidity of the thiazole-pyrrolidine hybrid mimics the colchicine binding site on tubulin, leading to apoptosis in MCF-7 breast cancer cell lines.

Structure-Activity Relationship (SAR) Workflow

Figure 2: Strategic SAR optimization points for the pyrrolidinyl thiazole scaffold.

Troubleshooting & Optimization

Common Failure Modes

-

Formation of Linear Intermediates: If the reaction stops at the S-alkylated intermediate (acyclic), it usually indicates insufficient heat or the presence of a strong electron-withdrawing group on the pyrrolidine that reduces the nucleophilicity of the nitrogen.

-

Solution: Switch to higher boiling solvents (e.g., n-Butanol) or add a mild Lewis acid catalyst (

).

-

-

Decomposition:

-haloketones are lachrymators and can degrade in light. Ensure fresh reagents are used.

Green Chemistry Adaptations

Recent advancements allow this synthesis to be performed in water using surfactants (e.g., SDS) or in Glycerol at

References

-

Hantzsch Thiazole Synthesis - SynArchive. Source: SynArchive [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Source: National Institutes of Health (PMC) [Link]

-

Recent Development in the Synthesis of Thiazoles. Source: National Institutes of Health (PubMed) [Link]

-

Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks. Source: Tetrahedron (via Mersin University) [Link]

-

Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Source: MDPI [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold. Source: National Institutes of Health (PMC) [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Pyrrolidin-3-yl)thiazol-2-amine from α-Haloketones

Abstract

This technical guide provides a comprehensive framework for the synthesis of 4-(Pyrrolidin-3-yl)thiazol-2-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The primary synthetic strategy detailed herein is the Hantzsch thiazole synthesis, a robust and widely adopted method for the construction of the thiazole ring system. This document will elucidate the underlying chemical principles, provide detailed, step-by-step protocols for the preparation of the key α-haloketone intermediate, and its subsequent cyclocondensation with thiourea. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable laboratory procedures.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a pyrrolidine ring at the 4-position of the thiazole introduces a three-dimensional element that can significantly enhance binding affinity and selectivity for various biological targets. The pyrrolidine scaffold itself is prevalent in a multitude of natural products and FDA-approved drugs, valued for its ability to explore chemical space and introduce stereochemical complexity. The target molecule, 4-(Pyrrolidin-3-yl)thiazol-2-amine, therefore represents a promising building block for the discovery of novel therapeutics.

The most direct and classical approach to the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, most commonly thiourea.[1][3][4] This method is highly versatile and generally proceeds with good yields. The key challenge in the synthesis of 4-(Pyrrolidin-3-yl)thiazol-2-amine lies in the preparation of the requisite α-haloketone precursor, namely an N-protected 3-(2-haloacetyl)pyrrolidine. This guide will present a robust pathway to this key intermediate, followed by a detailed protocol for the Hantzsch cyclization.

Synthetic Strategy and Mechanism

The overall synthetic approach is a two-stage process:

-

Preparation of the α-Haloketone Intermediate: Synthesis of tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate.

-

Hantzsch Thiazole Synthesis: Cyclocondensation of the α-haloketone with thiourea to yield the N-protected 2-aminothiazole, followed by deprotection.

The mechanism of the Hantzsch thiazole synthesis is a well-established cascade of reactions. It begins with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone, forming a thioether intermediate. This is followed by an intramolecular cyclization, where one of the nitrogen atoms of the thiourea attacks the carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to afford the aromatic 2-aminothiazole ring.

Experimental Protocols

Part 1: Synthesis of tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate (α-Haloketone Intermediate)

The synthesis of the key α-haloketone intermediate can be achieved through several routes. A reliable method involves the use of a Weinreb amide, which allows for the controlled addition of an organometallic reagent to form the ketone without over-addition to the alcohol.[3][5]

Step 1a: Synthesis of tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (Weinreb Amide)

-

To a solution of N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a suitable peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).

-

Add a tertiary amine base, such as triethylamine (TEA, 2.5 eq) or diisopropylethylamine (DIPEA, 2.5 eq), dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the Weinreb amide.

Step 1b: Synthesis of tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate

-

To a solution of the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add bromomethylmagnesium bromide (prepared from dibromomethane and magnesium turnings) or another suitable bromo-organometallic reagent (1.2 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to afford tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate.

Part 2: Synthesis of 4-(Pyrrolidin-3-yl)thiazol-2-amine

Step 2a: Hantzsch Thiazole Synthesis of tert-butyl 3-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate

-

In a round-bottom flask, dissolve tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent such as ethanol or isopropanol (0.2 M).

-

Add thiourea (1.1 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected 2-aminothiazole derivative.

Step 2b: Deprotection to Yield 4-(Pyrrolidin-3-yl)thiazol-2-amine

-

Dissolve the N-Boc protected 2-aminothiazole (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4 M HCl in dioxane) or trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA in DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 4-(Pyrrolidin-3-yl)thiazol-2-amine hydrochloride.

-

The free base can be obtained by neutralizing the hydrochloride salt with a suitable base.

Data Presentation

| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1a | N-Boc-pyrrolidine-3-carboxylic acid, N,O-dimethylhydroxylamine HCl | EDC, HOBt, TEA | DCM | 0 to RT | 12-18 | 85-95 |

| 1b | tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate, Bromomethylmagnesium bromide | - | THF | -78 | 2-3 | 60-75 |

| 2a | tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate, Thiourea | - | Ethanol | Reflux | 4-6 | 70-85 |

| 2b | tert-butyl 3-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate | 4 M HCl in Dioxane or 20% TFA in DCM | Dioxane or DCM | RT | 1-2 | >95 |

Visualizations

Synthetic Workflow Diagram

Caption: Overall synthetic workflow for 4-(Pyrrolidin-3-yl)thiazol-2-amine.

Hantzsch Thiazole Synthesis Mechanism

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Conclusion

The synthesis of 4-(Pyrrolidin-3-yl)thiazol-2-amine via the Hantzsch thiazole synthesis is a reliable and efficient method. The key to a successful synthesis is the preparation of the N-protected 3-(2-bromoacetyl)pyrrolidine intermediate. The protocols provided in this guide offer a detailed and practical approach for researchers in the field of medicinal chemistry and drug discovery. The versatility of the Hantzsch synthesis allows for the potential to generate a diverse library of related compounds by varying the thioamide and α-haloketone starting materials.

References

-

2-Aminothiazole - Wikipedia. Available at: [Link]

-

Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. Available at: [Link]

-

Hantzsch Thiazole Synthesis - SynArchive. Available at: [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Synthesis of 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - MDPI. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC. Available at: [Link]

-

Weinreb ketone synthesis - Wikipedia. Available at: [Link]

-

Hantzsch synthesis of thiazole from α-haloketones and thioamides - ResearchGate. Available at: [Link]

-

Weinreb Ketone Synthesis - Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: Step-by-Step Hantzsch Thiazole Synthesis for Pyrrolidine Derivatives

Abstract & Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in potent antineoplastic, antiviral, and neuroprotective agents. When fused or linked to a pyrrolidine moiety (derived from L-proline), the resulting pharmacophore offers unique 3D-conformational rigidity. However, synthesizing these derivatives while maintaining the chiral integrity of the pyrrolidine center is challenging.

This application note details a robust, biphasic protocol for the Hantzsch Thiazole Synthesis optimized for pyrrolidine substrates. Unlike generic protocols, this guide addresses the specific solubility and stereochemical challenges associated with N-protected pyrrolidine thioamides.

Key Advantages of This Protocol

-

Stereochemical Retention: Optimized mild conditions to prevent racemization at the C2-pyrrolidine center.

-

Scalability: Validated from milligram to gram scales.

-

Self-Validating: Includes in-process control (IPC) checkpoints to ensure intermediate integrity.

Retrosynthetic Logic & Mechanism

The synthesis relies on the condensation of an N-protected pyrrolidine-2-carbothioamide (Component A) with an

Reaction Mechanism

The reaction proceeds via a stepwise mechanism:

-

S-Alkylation: The sulfur nucleophile of the thioamide attacks the

-carbon of the haloketone (SN2).[1] -

Cyclization: The nitrogen attacks the ketone carbonyl.[1][2]

-

Dehydration: Loss of water drives aromatization.[1]

Figure 1: Mechanistic pathway of the Hantzsch Thiazole Synthesis.

Experimental Protocols

Phase 1: Precursor Synthesis (Thioamide Formation)

Objective: Convert N-Boc-L-prolinamide to N-Boc-L-proline-thioamide. Reagent: Lawesson’s Reagent (LR).[3][4] Critical Note: N-protection (Boc/Cbz) is mandatory. Free amines will react with Lawesson’s reagent to form phosphoramidates.

Materials

-

N-Boc-L-prolinamide (1.0 eq)

-

Lawesson’s Reagent (0.55 eq)

-

Anhydrous Toluene (Solvent)[5]

-

Argon/Nitrogen atmosphere

Step-by-Step Procedure

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-Boc-L-prolinamide (10 mmol) in anhydrous toluene (50 mL).

-

Addition: Add Lawesson’s Reagent (5.5 mmol) in a single portion under an inert atmosphere.

-

Expert Tip: LR is moisture-sensitive. Weigh quickly or use a glovebox.

-

-

Reaction: Heat the mixture to 80°C (oil bath temperature).

-

Why 80°C? Higher temperatures (>100°C) increase the risk of racemization for proline derivatives.

-

-

Monitoring (IPC 1): Monitor by TLC (Eluent: 30% EtOAc/Hexane). The amide typically has a lower Rf than the thioamide. Reaction is usually complete in 2–4 hours.

-

Workup: Cool to room temperature. Concentrate the solvent in vacuo to ~10 mL.

-

Purification: Direct flash column chromatography (SiO2) is preferred over aqueous extraction to avoid hydrolysis. Elute with EtOAc/Hexane gradient.

-

Yield Expectation: 85–95% as a yellow solid/oil.

-

Phase 2: The Hantzsch Coupling

Objective: Condensation of Thioamide with

Materials

-

N-Boc-L-proline-thioamide (1.0 eq)

- -Bromoacetophenone derivative (1.05 eq)

-

Solvent: Ethanol (Absolute) or DMF (for sterically hindered substrates)

-

Base: NaHCO3 (saturated aq.) or Et3N

Step-by-Step Procedure

-

Dissolution: Dissolve the thioamide (5 mmol) in absolute ethanol (25 mL) in a reaction vial.

-

Addition: Add the

-bromoacetophenone (5.25 mmol) at room temperature.-

Observation: The solution may turn slightly orange/red.

-

-

Cyclization: Stir at Room Temperature for 12–16 hours.

-

Expert Insight: While classical Hantzsch requires reflux, proline derivatives are prone to racemization. Room temperature stirring allows the S-alkylation and cyclization to proceed kinetically without thermodynamic scrambling.

-

Optimization: If the reaction is sluggish after 12h, warm to 50°C for 2 hours.

-

-

Precipitation (The HBr Salt): Often, the product precipitates as the hydrobromide salt.

-

If precipitate forms: Filter the solid, wash with cold Et2O.

-

If no precipitate: Proceed to Step 5.

-

-

Neutralization (Critical):

-

Evaporate ethanol.

-

Resuspend residue in EtOAc (50 mL).

-

Wash with saturated aqueous NaHCO3 (2 x 30 mL) to neutralize the HBr and liberate the free thiazole base.

-

-

Isolation: Dry organic layer over Na2SO4, filter, and concentrate.

-

Final Purification: Recrystallization from EtOH/Water or Column Chromatography (SiO2, 10-40% EtOAc/Hexane).

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and validated solutions.

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete dehydration of the hydroxythiazoline intermediate. | Add a dehydrating agent (e.g., TFAA or molecular sieves) or increase temp to 50°C. |

| Racemization | Reaction temperature too high (>80°C) or strong base used. | Switch to room temperature protocol; use NaHCO3 instead of NaOH/KOH. |

| Side Products | Lawesson's reagent degradation or hydrolysis. | Ensure strictly anhydrous toluene; filter LR solution before use if cloudy. |

| Sticky Oil | Product trapped as HBr salt.[6] | Ensure thorough neutralization wash with NaHCO3; salt is often hygroscopic. |

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of N-Boc-pyrrolidinyl-thiazoles.

References

-

Hantzsch Thiazole Synthesis Mechanism & Overview Source: Organic Chemistry Portal URL:[Link]

-

Synthesis of Chiral Thiazole Derivatives from L-Proline Source: University of Johannesburg / ResearchGate (1990) URL:[Link]

-

Eco-Friendly Synthesis of Thiazoles (Proline-Ethylene Glycol) Source: MDPI (Molecules 2021) URL:[Link]

-

General Hantzsch Thiazole Synthesis Protocol Source: ChemHelpAsap URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. mdpi.com [mdpi.com]

- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

Application Notes & Protocols: A Researcher's Guide to the Selective Functionalization of 4-(Pyrrolidin-3-yl)thiazol-2-amine

Introduction: Unlocking the Potential of a Privileged Scaffold

The confluence of the 2-aminothiazole and pyrrolidine rings in the 4-(pyrrolidin-3-yl)thiazol-2-amine scaffold presents a molecule of significant interest to the medicinal chemistry and drug development community. The 2-aminothiazole core is a cornerstone in numerous FDA-approved drugs, valued for its ability to engage in key hydrogen bonding interactions and its metabolic stability.[1][2][3] Similarly, the pyrrolidine ring, a saturated heterocycle, provides a three-dimensional architecture that is crucial for exploring chemical space and optimizing pharmacokinetic properties.[4][5]

The synthetic challenge, and indeed the opportunity, lies in the molecule's multiple reactive sites. It possesses two distinct nitrogen nucleophiles—an exocyclic aromatic amine on the thiazole and an endocyclic aliphatic secondary amine in the pyrrolidine—in addition to a reactive C5 position on the electron-rich thiazole ring. Achieving selective functionalization at these positions is paramount for systematic structure-activity relationship (SAR) studies and the development of novel chemical entities.

This guide provides a detailed exploration of the chemical principles and field-tested protocols for the selective modification of this versatile scaffold. We will delve into strategies that leverage the inherent differences in reactivity between the nucleophilic centers and employ orthogonal protecting group schemes to achieve precise chemical control.

Figure 1: Key reactive sites for selective functionalization.

Pillar 1: Chemoselectivity Based on Inherent Nucleophilicity

The most direct path to selective functionalization exploits the significant difference in basicity and nucleophilicity between the pyrrolidine nitrogen (a secondary aliphatic amine) and the 2-amino group (an aromatic amine). The lone pair of the pyrrolidine nitrogen is localized and readily available for reaction, whereas the lone pair on the 2-amino group is delocalized into the aromatic thiazole system, rendering it less nucleophilic.

This reactivity differential allows for the selective modification of the pyrrolidine nitrogen under carefully controlled conditions, without the need for protecting groups.

Selective N-Acylation and N-Sulfonylation of the Pyrrolidine Ring

The pyrrolidine nitrogen can be selectively acylated or sulfonated in the presence of the less reactive 2-amino group using common electrophilic reagents like acyl chlorides, anhydrides, or sulfonyl chlorides. The key to selectivity is managing the reaction conditions to favor the more kinetically favorable pathway.

Causality Behind Experimental Choices:

-

Low Temperature (-20 °C to 0 °C): Reduces the overall reaction rate, amplifying the kinetic preference for the more nucleophilic pyrrolidine nitrogen.

-

Non-nucleophilic Base (e.g., DIPEA, Et3N): Acts as a scavenger for the acid byproduct (e.g., HCl) without competing with the substrate for the electrophile.

-

Stoichiometry: Using approximately one equivalent of the electrophile minimizes the risk of di-functionalization, which could occur under more forcing conditions.

Protocol 1.1: Selective Acylation of the Pyrrolidine Nitrogen

-

Dissolution: Dissolve 4-(pyrrolidin-3-yl)thiazol-2-amine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

-

Inert Atmosphere: Place the reaction vessel under an inert atmosphere (Nitrogen or Argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq).

-

Electrophile Addition: Add the desired acyl chloride (e.g., acetyl chloride) (1.05 eq) dropwise as a solution in DCM.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-acylated product.

Selective N-Alkylation of the Pyrrolidine Ring

Direct alkylation of the pyrrolidine nitrogen can also be achieved selectively. However, this reaction is often more challenging to control than acylation, with a higher risk of forming undesired quaternary ammonium salts.[6] A highly effective strategy involves the temporary, in situ protection of a primary amine as an imine using the reaction solvent itself, leaving the secondary amine free to react.[7] While the 2-aminothiazole is not a primary amine, the principle of leveraging differential reactivity under specific conditions remains a powerful tool. For direct alkylation, using a mild base and carefully controlling stoichiometry is crucial.[8][9][10]

| Reaction Type | Reagent Class | Typical Conditions | Selectivity Driver |

| Acylation | Acyl Chlorides, Anhydrides | DCM, DIPEA, 0 °C | High Nucleophilicity of Pyrrolidine N |

| Sulfonylation | Sulfonyl Chlorides | Pyridine or DCM/Et3N, 0 °C | High Nucleophilicity of Pyrrolidine N |

| Alkylation | Alkyl Halides | ACN or DMF, K2CO3, RT to 50°C | Higher Nucleophilicity of Pyrrolidine N |

| Reductive Amination | Aldehydes, Ketones | NaBH(OAc)3, DCE, RT | Preferential iminium formation with the more basic pyrrolidine |

Table 1: Reagents for selective functionalization of the pyrrolidine nitrogen.

Pillar 2: Orthogonal Protection for 2-Amino Group Functionalization

To functionalize the less reactive 2-amino group on the thiazole ring, the highly nucleophilic pyrrolidine nitrogen must first be masked with a protecting group. An effective protection strategy is "orthogonal," meaning the protecting group can be installed and removed under specific conditions that do not affect other functional groups or subsequent reaction conditions.[11][12][13]

For amines, carbamates such as tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz) are excellent choices.[14] The Boc group is particularly useful as it is stable to a wide range of nucleophilic and basic conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).

Figure 2: Orthogonal strategy workflow.

Protocol 2.1: Boc Protection of the Pyrrolidine Nitrogen

-

Dissolution: Dissolve 4-(pyrrolidin-3-yl)thiazol-2-amine (1.0 eq) and triethylamine (Et3N) (1.5 eq) in tetrahydrofuran (THF, approx. 0.1 M).

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc2O) (1.1 eq) in THF dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting Boc-protected product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.

With the pyrrolidine nitrogen protected, the 2-amino group is now the most reactive site for a range of transformations.

Functionalization of the Boc-Protected Intermediate

-

Acylation/Sulfonylation: Standard conditions using acyl/sulfonyl chlorides with a base like pyridine or Et3N are effective.[1][15][16]

-

Alkylation: While direct alkylation can be challenging, often requiring strong bases like lithium amide to prevent alkylation on the thiazole ring nitrogen, it is feasible.[17]

-

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig cross-coupling reaction is a powerful and modern method for forming a bond between the 2-amino nitrogen and an aryl group, using an aryl halide or triflate, a palladium catalyst, a suitable phosphine ligand, and a base.[18]

Protocol 2.2: Buchwald-Hartwig N-Arylation of the 2-Amino Group

-

Vessel Preparation: To an oven-dried reaction vessel, add the Boc-protected intermediate (1.0 eq), the aryl bromide (1.2 eq), cesium carbonate (Cs2CO3) (2.0 eq), and the palladium catalyst/ligand system (e.g., Pd2(dba)3 (2 mol%) and Xantphos (4 mol%)).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

-

Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by LC-MS until completion (typically 8-24 hours).

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography.

Protocol 2.3: Boc Deprotection

-

Dissolution: Dissolve the Boc-protected compound in DCM (approx. 0.1 M).

-

Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate until the aqueous layer is basic.

-

Purification: Dry the organic layer, concentrate, and purify as needed to yield the final, selectively functionalized product.

Pillar 3: C5-Ring Functionalization via Halogenation

The final frontier for selective modification is the thiazole ring itself. The 2-amino group is a powerful electron-donating group, which strongly activates the C5 position for electrophilic aromatic substitution. This allows for the introduction of a "handle," typically a halogen, which can then be used in a wide array of palladium-catalyzed cross-coupling reactions to install diverse substituents.

To achieve clean C5-halogenation, it is advisable to protect both nitrogen atoms to prevent side reactions with the electrophilic halogenating agent. The pyrrolidine can be protected as a Boc-carbamate (see Protocol 2.1) and the 2-amino group can be protected as a simple amide (e.g., by reacting the Boc-protected intermediate with acetyl chloride).

Figure 3: C5-Functionalization and elaboration workflow.

Protocol 3.1: C5-Bromination of Di-protected Substrate

-

Dissolution: Dissolve the di-protected (e.g., N-Boc on pyrrolidine, N-acetyl on 2-amino) substrate (1.0 eq) in a suitable solvent like acetonitrile or DMF.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

-

Reaction: Stir the reaction at room temperature, protecting from light. Monitor by LC-MS for completion (typically 1-2 hours).

-

Work-up: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the crude material by silica gel chromatography to obtain the C5-bromo derivative.

This C5-halogenated intermediate is now a versatile building block for introducing aryl, alkyl, or alkynyl groups through reactions like Suzuki, Stille, Sonogashira, or Heck couplings, dramatically expanding the accessible chemical diversity from the core scaffold.

Summary and Outlook

The 4-(pyrrolidin-3-yl)thiazol-2-amine scaffold offers a rich platform for chemical exploration. By understanding and exploiting the inherent reactivity differences between its nucleophilic centers and by applying robust, orthogonal protection strategies, researchers can selectively and systematically functionalize each key position. The protocols and principles outlined in this guide provide a validated roadmap for unlocking the full potential of this privileged structure, paving the way for the discovery of next-generation therapeutics.

References

-

Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

- Google Patents. (2014).

-

Organic Chemistry Portal. Protective Groups. [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Wikipedia. 2-Aminothiazole. [Link]

-

Vitale, P., Scilimati, A., & Digiacomo, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4939. [Link]

-

Laduron, F., Lewin, G., & Toppet, S. (2005). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development, 9(1), 39-42. [Link]

-

Wilson, J. W., & Avakian, S. (1950). Alkylation of 2-Aminothiazoles. Journal of the American Chemical Society, 72(8), 3769-3771. [Link]

-

ResearchGate. (2015). Synthesis of 2-aminothiazole derivatives. [Link]

-

McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(7), 1776-1779. [Link]

-

ResearchGate. (2024). Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. [Link]

-

Journal of the American Chemical Society. Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. [Link]

-

ResearchGate. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. [Link]

-

PMC. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. [Link]

-

University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

-

Digital Commons @ USF. (1998). Efficient synthesis of secondary amines by selective alkylation of primary amines. [Link]

-

Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

-

Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

- Google Patents. (2002).

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

-

Wiley. (1999). 1.2 Deprotection: The Concept of Orthogonal Sets. [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]

- 9. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 10. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]

- 11. Protective Groups [organic-chemistry.org]

- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

Application Note: Efficient Boc-Protection and Deprotection of Pyrrolidinyl Thiazoles

Introduction & Strategic Context

Pyrrolidinyl thiazoles are privileged scaffolds in medicinal chemistry, appearing frequently in kinase inhibitors, antibacterial agents, and CNS-active compounds. The fusion of the saturated, solubilizing pyrrolidine ring with the aromatic, electron-deficient thiazole creates a unique pharmacological profile but presents specific synthetic challenges.

This guide details the Boc (tert-butyloxycarbonyl) protection and deprotection strategies for these systems.[1][2][3] Unlike simple aliphatic amines, pyrrolidinyl thiazoles require careful handling due to:

-

Thiazole Basicity: The thiazole nitrogen (

) can accept protons, potentially leading to double-salt formation during acidic deprotection. -

Solubility Profiles: The lipophilic nature of the protected species contrasts sharply with the highly polar, often hygroscopic nature of the deprotected salts.

-

Acid Stability: While the thiazole ring is generally robust, ensuring complete removal of acidic byproducts is critical to prevent degradation during long-term storage.

Strategic Considerations

Chemical Compatibility Matrix

| Parameter | Boc-Protection Phase | Boc-Deprotection Phase |

| Thiazole Stability | High. Stable to bases (TEA, DIPEA) and nucleophiles. | High. Stable to TFA and HCl. Avoid strong reducing conditions. |

| Pyrrolidine Reactivity | High. Secondary amine reacts rapidly with Boc | N/A. Site of deprotection. |

| Solubility | Soluble in DCM, THF, EtOAc. | Product often precipitates in Et |

| Critical Risk | Formation of urea side products if DMAP is used in excess without control. | Hygroscopic "oil" formation with TFA; HCl salts preferred for solids. |

Protocol 1: N-Boc Protection of Pyrrolidinyl Thiazoles

Objective: Quantitative conversion of the secondary pyrrolidine amine to the chemically inert tert-butyl carbamate.

Mechanism of Action

The reaction utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1] DMAP attacks di-tert-butyl dicarbonate (Boc

Figure 1: DMAP-catalyzed nucleophilic substitution mechanism for Boc protection.[4]

Materials

-

Substrate: Pyrrolidinyl thiazole derivative (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (Boc

O) (1.1 – 1.2 equiv) -

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Catalyst: DMAP (0.05 – 0.1 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrrolidinyl thiazole (1.0 equiv) in DCM (concentration ~0.2 M).

-

Base Addition: Add TEA or DIPEA (1.5 equiv) and stir for 5 minutes at room temperature (RT).

-

Catalyst Addition: Add DMAP (0.05 equiv).

-

Note: If the substrate is valuable, cool to 0°C before adding Boc

O to minimize side reactions.

-

-

Reagent Addition: Add Boc

O (1.1 equiv) portion-wise or as a solution in DCM.-

Observation: Mild gas evolution (CO

) may occur.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (typically 30-50% EtOAc/Hexanes) or LCMS.

-

Target: Disappearance of starting amine mass (M+H).

-

-

Workup:

-

Dilute with DCM.[3]

-

Wash successively with 1M HCl (to remove DMAP and excess pyrrolidine), saturated NaHCO

(to remove acidic byproducts), and brine . -

Caution: Thiazoles are weakly basic. If your thiazole has electron-donating groups, use 10% citric acid instead of HCl to prevent product loss into the aqueous layer.

-

-

Isolation: Dry organic layer over anhydrous Na

SO -

Purification: Most products are pure enough for the next step. If necessary, purify via silica gel flash chromatography.

Protocol 2: Boc-Deprotection Strategies

Objective: Clean removal of the Boc group to yield the free amine or its salt, without degrading the thiazole ring.

Method Selection Guide

| Method | Reagents | Best For | Pros | Cons |

| A (Standard) | TFA / DCM (1:4) | General synthesis | Fast, high yield. | Product is often a hygroscopic TFA oil. |

| B (Crystalline) | 4M HCl in Dioxane | Final compounds | Yields solid HCl salts.[3] | Slower reaction; ether cleavage risk (low). |

Workflow Diagram

Figure 2: Decision tree for selecting the optimal deprotection method based on desired product form.

Detailed Procedure (Method A: TFA)

-

Dissolution: Dissolve the N-Boc substrate in DCM (concentration ~0.1 M).

-

Acidification: Add Trifluoroacetic Acid (TFA) slowly. A typical ratio is 1:4 (TFA:DCM) or 1:1 for resistant substrates.

-

Reaction: Stir at RT for 1–3 hours.

-

Validation: LCMS should show the mass of the free amine (

).

-

-

Workup (Critical):

-

Concentrate the mixture in vacuo.

-

Azeotroping: To remove trapped TFA, add Toluene or DCM and re-concentrate (repeat 2-3 times). This prevents the "TFA oil" syndrome.

-

Result: The product is the bis-trifluoroacetate salt (protonation of pyrrolidine NH and thiazole N).

-

Detailed Procedure (Method B: HCl/Dioxane)

-

Dissolution: Dissolve substrate in a minimum amount of dry DCM or MeOH.

-

Acidification: Add 4M HCl in Dioxane (5–10 equiv).

-

Reaction: Stir at RT. A white precipitate often forms within 30 minutes.

-

Workup:

-

If solid forms: Dilute with Diethyl Ether (Et

O), filter, and wash with Et -

If no solid: Concentrate in vacuo, triturate with Et

O/Hexanes to induce solidification.

-

Analytical Validation

| Technique | Expected Observation (Protection) | Expected Observation (Deprotection) |

| 1H NMR | Strong singlet (9H) at | Disappearance of |

| 13C NMR | Signals at | Disappearance of Boc carbons. |

| LCMS | Mass shift: | Mass shift: |

| TLC | Higher R | Baseline spot (highly polar salt) in standard organics. |

References

-

BenchChem. Application Notes and Protocols: N-Boc Protection of Amines Catalyzed by DMAP. Retrieved from

-